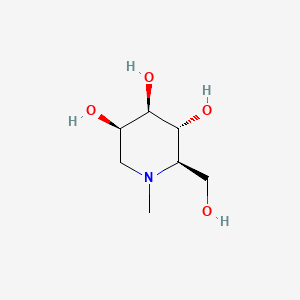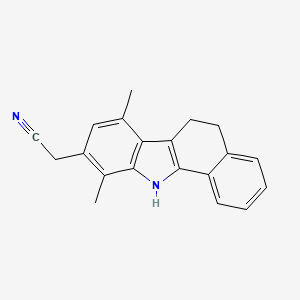
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- is a complex organic compound known for its unique structure and diverse applications This compound is part of the phenanthridine family, which is characterized by a three-ring structure with nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- involves multiple steps. The process typically starts with the preparation of the phenanthridine core, followed by the introduction of amino groups and other functional groups. Common reagents used in the synthesis include aniline derivatives, aldehydes, and various catalysts. The reaction conditions often involve high temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its ability to bind to DNA and proteins, making it useful in molecular biology research.
Medicine: Research has shown potential anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: It is used in the production of rigid polyamides and other advanced materials.
Mécanisme D'action
The mechanism of action of Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to the exterior of DNA through non-specific interactions, potentially interfering with DNA replication and transcription. This binding ability is also responsible for its anti-tumor and anti-viral effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: A simpler compound with a similar core structure but lacking the additional functional groups.
3,8-Diamino-6-phenylphenanthridine: A related compound with similar properties but different functional groups.
5,6-Dimethyl-1,10-phenanthroline: Another phenanthridine derivative with distinct chemical properties.
Uniqueness
Phenanthridinium, 3,8-diamino-6-(4-(((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)carbonyl)phenyl)-5-methyl- stands out due to its complex structure and the presence of multiple amino groups, which enhance its binding affinity to DNA and proteins. This makes it particularly useful in biological and medical research.
Propriétés
Numéro CAS |
86388-76-3 |
|---|---|
Formule moléculaire |
C31H42N7O+ |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)benzamide |
InChI |
InChI=1S/C31H41N7O/c1-38-29-21-25(34)11-13-27(29)26-12-10-24(33)20-28(26)30(38)22-6-8-23(9-7-22)31(39)37-19-5-18-36-16-3-2-15-35-17-4-14-32/h6-13,20-21,34-36H,2-5,14-19,32H2,1H3,(H3,33,37,39)/p+1 |
Clé InChI |
HFNWOGNHVQTCDI-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)NCCCNCCCCNCCCN)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


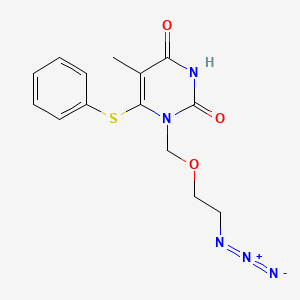

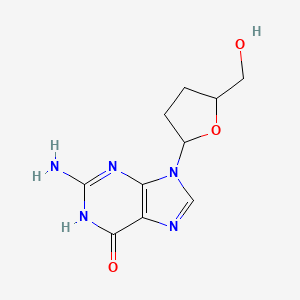
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
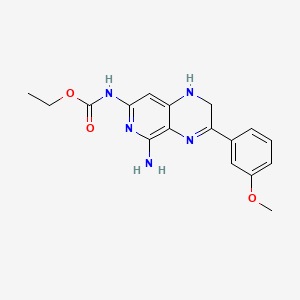
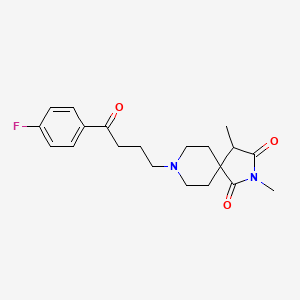

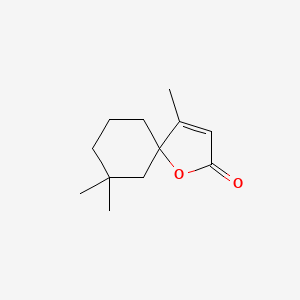

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)


